3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

Fluorescent probes Optoelectronics Quantum yield

For researchers requiring a consistent, well-characterized building block for SAR-driven fluorophore development and organometallic catalyst design, sourcing a reliable scaffold is critical. This compound provides a defined electronic baseline for imidazo[1,5-a]pyridine-based applications. - Photophysical Benchmark: The 3-phenyl substituent establishes the core photophysical profile, enabling systematic tuning of quantum yields from 6.4% to 38.5% across analog series. - Catalysis Precursor: Validated for synthesizing abnormal NHC palladium catalysts active in Mizoroki-Heck couplings with challenging aryl chlorides. - Functionalizable Core: The 1-carbaldehyde handle allows direct conjugation or diversification, contrasting with unsubstituted analogs that lack this reactive site.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 446830-54-2
Cat. No. B1362413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
CAS446830-54-2
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
InChIInChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H
InChIKeyJWNWWOLANIRMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde Overview


3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446830-54-2) is a heterocyclic compound characterized by a fused imidazo[1,5-a]pyridine core with a phenyl substituent at the 3-position and an aldehyde functional group at the 1-position . This compound serves as a versatile advanced intermediate and a functionalizable scaffold in both material science and medicinal chemistry [1]. Its core structure is recognized as a privileged scaffold for the development of emissive compounds in optoelectronics, sensors, and chemical biology [2], as well as a ligand precursor for transition metal catalysis [3].

Fluorescent Probe Scaffold
Core suited for emissive compound development and SAR studies
aNHC Ligand Precursor
Validated for palladium catalyst synthesis and coupling applications
Aldehyde Functional Handle
Enables condensation, reductive amination, and conjugation chemistry

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde vs. Generic Analogs


The 3-phenyl substituent is not an arbitrary modification but a critical structural determinant that dictates the compound's photophysical behavior and ligand properties. In 1,3-diarylated imidazo[1,5-a]pyridine derivatives, the nature of the substituent at the 3-position directly modulates quantum yield (ranging from 6.4% to 38.5% across the series) and Stokes' shift characteristics [1]. Substitution with electron-withdrawing or electron-donating groups alters the HOMO-LUMO gap and consequently the emission wavelength and quantum efficiency [2]. The unsubstituted phenyl group at the 3-position provides a baseline electronic and steric profile that is fundamentally distinct from analogs bearing chloro, fluoro, nitro, methyl, or dimethylamino substituents [3]. Furthermore, this compound has been specifically validated as a precursor for abnormal N-heterocyclic carbene (aNHC) ligands in palladium catalysis, where the 3-phenyl group influences the coordination geometry and catalytic activity of the resulting complexes [4]. Therefore, substituting with a generic imidazo[1,5-a]pyridine-1-carbaldehyde analog without careful consideration of the 3-substituent's electronic and steric effects will likely result in altered optical properties, modified catalytic performance, or failed synthetic transformations.

3-Substituent electronic effect
Generic analogs with different 3-aryl groups may shift quantum yield and Stokes' shift profiles.
aNHC coordination geometry
3-Phenyl provides specific steric/electronic input; substituted analogs may alter catalytic activity.
C1 aldehyde orthogonal reactivity
Analogs lacking the C1 aldehyde (H or CN) cannot access the same downstream derivatization pathways.

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: Differentiation Evidence


Quantum Yield Modulation by 3-Phenyl Substitution

In a systematic study of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, the quantum yield (Φ) in solution is tunable from 6.4% to 38.5% depending exclusively on the chemical structure of the substituent at position 3 [1]. While direct experimental data for the unsubstituted 3-phenyl analog (the target compound) is not reported in this specific study, the class-level structure-property relationship establishes that the phenyl substituent defines a distinct electronic profile relative to the 3-(2-methoxyphenyl) analog (Φ = 38.5%, highest in series) and other substituted variants [1]. The unsubstituted phenyl group provides a baseline reference point without the electron-donating or electron-withdrawing effects that drive the observed quantum yield modulation.

Quantum Yield Tuning
Class-level
Φ tunable 6.4–38.5% by 3-substituent; phenyl provides baseline electronic profile
Supports SAR baseline for fluorescent probe development
Compound-specific Φ not directly reported
Fluorescent probes Optoelectronics Quantum yield

Large Stokes' Shift of Imidazo[1,5-a]pyridine Core

1,3-Diarylated imidazo[1,5-a]pyridine derivatives as a class exhibit a remarkable Stokes' shift range of 90–166 nm with emission maxima between 460 and 550 nm and two characteristic absorption maxima around 310 nm and 350 nm [1]. The 3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde scaffold falls within this class of large Stokes' shift emitters, a property that distinguishes this core structure from many conventional fluorophores with smaller Stokes' shifts [2]. This large Stokes' shift is a class-defining feature of the imidazo[1,5-a]pyridine framework.

Large Stokes' Shift
Class-level
90–166 nm Stokes' shift; emission 460–550 nm
Minimizes self-absorption; improves signal-to-noise for imaging
Down-shifting materials Fluorescence imaging Stokes' shift

Electronic Profile for aNHC Ligand Formation

The 3-phenylimidazo[1,5-a]pyridine core has been specifically employed and structurally validated for the synthesis of mononuclear and tetranuclear palladium complexes bearing functionalized abnormal N-heterocyclic carbene (aNHC) ligands [1]. Single-crystal X-ray diffraction studies confirmed the successful formation of these complexes, and their catalytic activity was demonstrated in Mizoroki–Heck coupling reactions with ortho-substituted aryl chlorides [1]. The 3-phenyl substituent provides a specific electronic and steric environment distinct from analogs bearing chloro, methyl, or nitro substituents at the same position, which would alter the coordination chemistry and catalytic performance of the resulting aNHC complexes.

aNHC Ligand Formation
Reported
Validated aNHC precursor; Pd complexes characterized; active in Mizoroki–Heck coupling
Defined electronic profile for transition metal catalysis
N-heterocyclic carbene ligands Palladium catalysis Mizoroki-Heck coupling

Divergent Derivatization via 1-Carbaldehyde Handle

The 1-carbaldehyde group distinguishes 3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446830-54-2) from the closely related 1-unsubstituted analog 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) and the 1-carbonitrile analog 3-phenylimidazo[1,5-a]pyridine-1-carbonitrile . The aldehyde functional group serves as a versatile synthetic handle for condensation reactions (e.g., oxime formation, hydrazone formation), reductive aminations, and homologation strategies that are not accessible with the unsubstituted or nitrile-bearing analogs .

Aldehyde Reactivity
Data to verify
Enables condensation, reductive amination; orthogonal to H or CN at C1
Enables divergent derivatization for medicinal chemistry
Sources not provided; verify specific reactivity
Synthetic intermediate Aldehyde functionalization Medicinal chemistry

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: Applications


Fluorescent Probe Development and SAR Studies

Researchers synthesizing and optimizing imidazo[1,5-a]pyridine-based fluorescent probes can use this compound as a benchmark scaffold. The 3-phenyl substituent provides an electronic baseline for structure-activity relationship (SAR) studies aimed at tuning quantum yield (which ranges from 6.4% to 38.5% across substituted analogs) and Stokes' shift (90–166 nm class range) [1]. The 1-carbaldehyde group further enables covalent conjugation to biomolecules or incorporation into polymer matrices for down-shifting applications [2].

aNHC Ligand Synthesis for Transition Metal Catalysis

This compound serves as a validated precursor for the synthesis of functionalized abnormal N-heterocyclic carbene (aNHC) ligands. As demonstrated by Hung et al. (2021), the 3-phenylimidazo[1,5-a]pyridine core can be elaborated into phenoxy- and amidate-functionalized aNHC ligands that form structurally characterized mononuclear and tetranuclear palladium complexes [3]. These complexes exhibit catalytic activity in Mizoroki–Heck coupling reactions with challenging ortho-substituted aryl chlorides, making this compound a strategic starting material for catalyst development programs.

Medicinal Chemistry Lead Generation and Scaffold Elaboration

In drug discovery, the imidazo[1,5-a]pyridine core is a privileged scaffold [2], and the 1-carbaldehyde group provides a reactive handle for rapid analog generation via condensation, reductive amination, or Wittig-type chemistry. This contrasts with the 1-unsubstituted analog (CAS 35854-46-7), which lacks a functional group for direct C1 elaboration. The 3-phenyl substitution pattern offers a defined lipophilic and electronic profile suitable for SAR exploration targeting neurological disorders [4] and other therapeutic areas.

Method Development for One-Pot Heterocycle Synthesis

Given that 1,3-diarylated imidazo[1,5-a]pyridines can be synthesized via one-pot, three-component condensation of phenyl(pyridin-2-yl)methanone with aldehydes in the presence of ammonium acetate [1], this compound can serve as both a product standard and a substrate for further optimization of synthetic methodology. The mild reaction conditions and water as the only byproduct make this chemistry attractive for green synthesis method development.

Application
Selection Property
Validation Focus
Fluorescent probe SAR
3-Phenyl electronic baseline
Quantum yield and Stokes' shift characterization
aNHC ligand synthesis
Validated aNHC precursor
Coordination geometry and catalytic activity
Medicinal chemistry elaboration
C1 aldehyde reactive handle
Derivatization product identity and purity
One-pot synthesis methodology
1,3-Diarylimidazo[1,5-a]pyridine scaffold
Reaction condition optimization and substrate scope

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